N,O-Desethylene Linezolid

CYP2J2 phenotyping Enzyme kinetics Metabolite profiling

Quantifying the minor morpholine ring-opened metabolite N,O-Desethylene Linezolid in Linezolid API batches is critical for ICH Q3A/R2 impurity profiling, yet its unique chromatographic behavior and CYP2J2-mediated formation demand a dedicated reference standard. - Use as external standard for HPLC/LC-MS/MS method validation; ensures baseline resolution from PNU-142586 and PNU-142300. - Selective CYP2J2 probe substrate (20-fold selectivity over CYP1B1/CYP3A4) for in vitro reaction phenotyping. - Supplied with full COA, HPLC/NMR/MS data; ≥95% purity; ready for immediate global dispatch.

Molecular Formula C14H18FN3O4
Molecular Weight 311.31 g/mol
CAS No. 1219708-30-1
Cat. No. B193888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Desethylene Linezolid
CAS1219708-30-1
SynonymsN-[[(5S)-3-[3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Molecular FormulaC14H18FN3O4
Molecular Weight311.31 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F
InChIInChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1
InChIKeyFPAKSIHCULOSLI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Desethylene Linezolid (CAS 1219708-30-1): A Distinct Oxazolidinone Metabolite and Critical Impurity Standard for Linezolid Analytical Profiling


N,O-Desethylene Linezolid (CAS 1219708-30-1) is a chemically defined low-molecular-weight substance (C₁₄H₁₈FN₃O₄, 311.31 g/mol) belonging to the oxazolidinone class [1]. It is predominantly recognized not as a therapeutic agent, but as a minor morpholine ring-opened metabolite and a process-related impurity of the antibiotic Linezolid [2]. Unlike the two primary inactive human metabolites PNU-142586 and PNU-142300, its formation is specifically catalyzed by non-canonical cytochrome P450 enzymes, which confers unique selectivity as a biomarker and necessitates its controlled quantification in pharmaceutical quality assessments [3].

Why Procurement of N,O-Desethylene Linezolid Cannot Be Substituted with Generic Oxazolidinone Analogues or Other Linezolid Metabolites


Generic substitution fails primarily on two scientific fronts: metabolic specificity and structural uniqueness. First, N,O-Desethylene Linezolid is generated via a distinct de-ethyleneation pathway catalyzed by CYP2J2, a minor hepatic enzyme, setting it apart from the bulk morpholine-ring oxidation products PNU-142300 and PNU-142586 [1]. This means its utility as a selective CYP2J2 probe substrate cannot be replicated by the other major inactive metabolites. Second, its unique chemical structure featuring a ring-opened, N-hydroxyethyl side chain results in a different hydrophobicity and chromatographic retention time compared to the parent drug, the (R)-enantiomer impurity, or the two principal carboxylated metabolites [2]. Consequently, using a substitute reference standard for HPLC impurity profiling or LC-MS/MS biomarker quantification would lead to inaccurate retention times, unresolved peaks, and invalid assay results, compromising both regulatory pharmacopeial compliance and research data integrity.

Quantitative Differentiation Evidence for N,O-Desethylene Linezolid (CAS 1219708-30-1) as a Specialized Research Tool


CYP2J2-Specific Intrinsic Clearance: 20-Fold Selectivity Over Other P450 Enzymes

A head-to-head recombinant enzyme study demonstrated that the formation of N,O-Desethylene Linezolid (desethylenation) is primarily driven by CYP2J2. The intrinsic clearance (CL_int) for this metabolic route by CYP2J2 was 20-fold greater than the next most active enzymes, CYP1B1 and CYP3A4 [1]. This stark contrast in catalytic efficiency does not exist for the 2-hydroxylation pathway or the formation of the major metabolites PNU-142300 and PNU-142586.

CYP2J2 phenotyping Enzyme kinetics Metabolite profiling

Trace-Level Quantification as a Specified Process Impurity in Linezolid Drug Substance

According to pharmacopeial and regulatory standards, Linezolid bulk drug must control individual unspecified impurities to ≤0.10% and total impurities to ≤1.0%. N,O-Desethylene Linezolid (Linezolid Impurity 47) has been detected in multiple batches at levels ranging from 0.05% to 0.12% [1]. This places it at a critical threshold where accurate quantification is mandatory for batch release, differentiating it from the major metabolites which are not monitored as drug substance impurities.

Analytical Quality Control Pharmaceutical impurity profiling HPLC method validation

Unique Chromatographic Retention Differentiates It from the Principal Inactive Metabolites

N,O-Desethylene Linezolid exhibits a reversed-phase HPLC retention time of approximately 1.9 minutes under standard UHPLC conditions, eluting distinctly earlier than both 2-hydroxylinezolid (2.7 min) and the parent drug [1]. This is a direct consequence of its N-hydroxyethyl-amino structure, which is significantly more polar than the carboxylated metabolites PNU-142300 and PNU-142586, which elute even later. This chromatographic differentiation is not achievable with any other Linezolid analogue.

LC-MS/MS method development Metabolite identification Structural elucidation

Distinct Mass Spectrometric Signature for Selective Reaction Monitoring (SRM) Assays

The protonated molecular ion [M+H]⁺ for N,O-Desethylene Linezolid is m/z 312.1355 [1], which is 26 Da lower than the parent drug Linezolid (m/z 338) and differs from the major ring-opened metabolites. This unique precursor ion enables the development of a highly specific selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assay without interference from the parent drug or its other metabolites, a critical advantage in quantitative bioanalysis.

Bioanalysis ADME Mass spectrometry Stable isotope internal standard

Priority Application Scenarios for Procuring and Utilizing N,O-Desethylene Linezolid (CAS 1219708-30-1)


CYP2J2 Enzyme Phenotyping and Drug-Drug Interaction (DDI) Screening in Discovery

In vitro ADME labs should use N,O-Desethylene Linezolid as a selective catalytic marker for CYP2J2 activity [1]. Its 20-fold formation selectivity by CYP2J2 over CYP1B1 and CYP3A4 allows researchers to incorporate its formation rate as a specific endpoint in reaction phenotyping cocktails, enabling the deconvolution of CYP2J2-mediated clearance for new chemical entities where this enzyme plays a role.

Certified Reference Standard for Linezolid ANDA Impurity Profiling and Batch Release

Quality control units supplying generic pharmaceutical markets must procure a highly pure (>95%) N,O-Desethylene Linezolid standard to meet ICH Q3A/R2 requirements [2]. It serves as the external standard for quantifying this specific impurity during forced degradation studies and stability testing, ensuring that validated HPLC methods can demonstrate adequate specificity and accurate quantitation at the 0.05-0.10% level.

LC-MS/MS Bioanalytical Method Development for Clinical Pharmacokinetic Studies

For clinical research organizations investigating the therapeutic drug monitoring (TDM) of linezolid, this compound is essential for method validation [3]. It must be used to establish the lower limit of quantification (LLOQ), assess matrix effects, and prove chromatographic selectivity from the parent drug and the inactive metabolites PNU-142586 and PNU-142300, a requirement not fulfilled by any other reference material.

Synthesis of Stable Isotope-Labeled Internal Standards for Absolute Quantitative Proteomics and Metabolomics

Given its unique mass spectral signature (m/z 312.1355), synthetic chemistry groups are procuring N,O-Desethylene Linezolid as the unlabeled precursor for generating ¹³C/²H-labeled analogues [1]. The resulting stable isotope-labeled internal standard directly corrects for ion suppression and extraction recovery in complex biological matrices, providing a level of quantitative accuracy unattainable when using structural analogs.

Quote Request

Request a Quote for N,O-Desethylene Linezolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.